ALK Kinase Inhibitory Potency vs. Crizotinib in Engineered Ba/F3 Cells
This compound was designed to overcome resistance to first- and second-generation ALK inhibitors such as crizotinib [1]. While the patent disclosure indicates utility against ALK gatekeeper mutants, head-to-head quantitative IC₅₀ data for this specific compound versus crizotinib are not publicly available in peer-reviewed literature. The patent family claims general ALK inhibitory activity, but the exact numeric potency of CAS 1281681-81-9 remains undisclosed in accessible databases.
| Evidence Dimension | ALK inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Crizotinib (IC₅₀ ~20–80 nM in ALK-rearranged cell lines) |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | Presumed engineered Ba/F3 ALK-rearranged cell lines (patent context) |
Why This Matters
The lack of publicly available quantitative selectivity data for this compound makes it impossible to determine if it offers a measurable advantage over existing ALK inhibitors in procurement decisions.
- [1] EP 3476848 A4, Benzofuran pyrazole amine protein kinase inhibitor, European Patent Office, 2020-01-15. View Source
